molecular formula C20H25N3O7S B11210748 1-[(4-Nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine

1-[(4-Nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B11210748
M. Wt: 451.5 g/mol
InChI Key: SOZBJTJEGMTZJK-UHFFFAOYSA-N
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Description

1-(4-NITROBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-NITROBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One possible route could be:

    Formation of the piperazine core: Starting with piperazine, the core structure is prepared.

    Introduction of the trimethoxyphenylmethyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-NITROBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

  • Organic Synthesis

Properties

Molecular Formula

C20H25N3O7S

Molecular Weight

451.5 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25N3O7S/c1-28-18-9-4-15(19(29-2)20(18)30-3)14-21-10-12-22(13-11-21)31(26,27)17-7-5-16(6-8-17)23(24)25/h4-9H,10-14H2,1-3H3

InChI Key

SOZBJTJEGMTZJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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